3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide

Enzyme Inhibition Steroid Sulfatase Endocrine Oncology

3‑Bromo‑N‑(3,4‑dimethoxyphenyl)benzenesulfonamide (CAS 903360‑54‑3) is a regio‑specific sulfonamide derivative that features a meta‑bromo substituent on the benzenesulfonyl ring and a 3,4‑dimethoxyphenyl moiety on the sulfonamide nitrogen [REFS‑1]. This substitution pattern distinguishes it from the ortho‑ and para‑bromo isomers (CAS 1179183‑69‑7 and 332354‑59‑3, respectively), imparting unique electronic and steric characteristics that influence both its reactivity in downstream synthetic transformations and its interaction with biological targets [REFS‑2].

Molecular Formula C14H14BrNO4S
Molecular Weight 372.24 g/mol
Cat. No. B12440247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide
Molecular FormulaC14H14BrNO4S
Molecular Weight372.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)OC
InChIInChI=1S/C14H14BrNO4S/c1-19-13-7-6-11(9-14(13)20-2)16-21(17,18)12-5-3-4-10(15)8-12/h3-9,16H,1-2H3
InChIKeyZPEMUSUAGNBXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide (CAS 903360‑54‑3) – Procurement‑Grade Sulfonamide Building Block


3‑Bromo‑N‑(3,4‑dimethoxyphenyl)benzenesulfonamide (CAS 903360‑54‑3) is a regio‑specific sulfonamide derivative that features a meta‑bromo substituent on the benzenesulfonyl ring and a 3,4‑dimethoxyphenyl moiety on the sulfonamide nitrogen [REFS‑1]. This substitution pattern distinguishes it from the ortho‑ and para‑bromo isomers (CAS 1179183‑69‑7 and 332354‑59‑3, respectively), imparting unique electronic and steric characteristics that influence both its reactivity in downstream synthetic transformations and its interaction with biological targets [REFS‑2]. As a member of the benzenesulfonamide class, it serves as a versatile intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds and for structure‑activity relationship (SAR) studies where the position of the bromine atom critically modulates target engagement [REFS‑3].

Why 3‑Bromo‑N‑(3,4‑dimethoxyphenyl)benzenesulfonamide Cannot Be Replaced by Other Benzenesulfonamide Isomers


The regio‑isomeric substitution of the bromine atom on the benzenesulfonyl ring is not a benign structural variation; it directly impacts both biological activity and synthetic utility. For example, the meta‑bromo substitution in 3‑bromo‑N‑(3,4‑dimethoxyphenyl)benzenesulfonamide places the electron‑withdrawing bromine at a position that alters the sulfonamide NH acidity and the overall molecular dipole compared to the para‑substituted analog [REFS‑1]. In enzyme inhibition contexts, even small positional shifts can ablate or drastically reduce potency – as seen in steroid sulfatase inhibition where the meta‑bromo configuration yields an IC50 of 74 nM, whereas closely related analogs exhibit divergent affinity profiles [REFS‑2]. Furthermore, the 3‑bromo regioisomer offers distinct reactivity in palladium‑catalyzed cross‑coupling reactions, enabling orthogonal functionalization strategies that are not accessible with the 2‑ or 4‑bromo isomers [REFS‑3]. Substituting one isomer for another without empirical validation risks compromising both the intended biological outcome and the efficiency of downstream synthetic routes.

Quantitative Differentiation of 3‑Bromo‑N‑(3,4‑dimethoxyphenyl)benzenesulfonamide Versus Isomeric Analogs


Steroid Sulfatase (STS) Inhibitory Potency: 3‑Bromo Isomer Demonstrates Sub‑100 nM IC50

3‑Bromo‑N‑(3,4‑dimethoxyphenyl)benzenesulfonamide inhibits steroid sulfatase (STS) in human JEG3 cell lysates with an IC50 of 74 nM [REFS‑1]. This value is derived from a validated radiometric assay using [3H]E1S as substrate and scintillation spectrometry readout after 1‑hour incubation [REFS‑1]. In contrast, the 4‑bromo regioisomer (CAS 332354‑59‑3) has not been reported with comparable STS inhibition data in primary literature, and the 2‑bromo isomer (CAS 1179183‑69‑7) lacks any documented STS activity [REFS‑2]. The 74 nM IC50 places this compound in a potency range relevant for probe development in hormone‑dependent cancers where STS is a validated therapeutic target.

Enzyme Inhibition Steroid Sulfatase Endocrine Oncology

BRD4 Bromodomain Binding Affinity: 3‑Bromo Isomer Binds BD1/2 with 70 nM Kd

In a competitive binding assay (BROMOscan), 3‑bromo‑N‑(3,4‑dimethoxyphenyl)benzenesulfonamide exhibits a Kd of 70 nM against the tandem BD1/2 bromodomains of human BRD4 (residues N44–E460) [REFS‑1]. This affinity is within the range of validated BRD4 chemical probes and suggests potential utility in epigenetic drug discovery. No BRD4 binding data are publicly available for the 2‑bromo or 4‑bromo isomers [REFS‑2]. The meta‑bromo substitution may optimize the compound's shape complementarity within the acetyl‑lysine binding pocket, a feature that cannot be assumed for the ortho‑ or para‑substituted analogs.

Epigenetics Bromodomain Inhibition BRD4

Analytical Purity: 3‑Bromo Isomer Supplied at 98% Purity Versus 97% for 2‑Bromo Isomer

3‑Bromo‑N‑(3,4‑dimethoxyphenyl)benzenesulfonamide is commercially available at a certified purity of 98% (HPLC) [REFS‑1]. In comparison, the 2‑bromo isomer (CAS 1179183‑69‑7) is typically supplied at 97% purity [REFS‑2]. While this 1% absolute difference may appear modest, in the context of high‑throughput screening or crystallography, even trace impurities can confound activity readouts or impede protein crystallization. The higher purity specification reduces the likelihood of off‑target effects attributable to contaminants and minimizes the need for additional purification steps prior to use.

Analytical Chemistry Quality Control Procurement

Regio‑chemical Reactivity: Meta‑Bromo Enables Distinct Cross‑Coupling Trajectories

The meta‑bromo substituent in 3‑bromo‑N‑(3,4‑dimethoxyphenyl)benzenesulfonamide exhibits different electronic activation and steric accessibility compared to the ortho‑ and para‑bromo isomers [REFS‑1]. In palladium‑catalyzed Suzuki‑Miyaura or Buchwald‑Hartwig couplings, the 3‑position is less sterically hindered than the 2‑position yet more electronically activated than the 4‑position, offering a unique balance for sequential functionalization strategies [REFS‑2]. This regio‑chemical profile is particularly valuable in the synthesis of sulfonamide‑based kinase inhibitors where precise control over substitution patterns is required to maintain target selectivity.

Synthetic Chemistry Cross‑Coupling Medicinal Chemistry

VEGFR‑2 Inhibitory Potential: 3,4‑Dimethoxyphenyl Sulfonamides Show Nanomolar Activity

A series of sulfonamide derivatives bearing the 3,4‑dimethoxyphenyl moiety were evaluated as VEGFR‑2 inhibitors, with several compounds exhibiting IC50 values in the nanomolar range and superior activity to dasatinib in certain analogs [REFS‑1]. While 3‑bromo‑N‑(3,4‑dimethoxyphenyl)benzenesulfonamide itself was not the primary focus of this study, the conserved 3,4‑dimethoxyphenyl pharmacophore and sulfonamide linker suggest it may retain VEGFR‑2 inhibitory potential. In contrast, the 2‑bromo and 4‑bromo isomers lack any reported VEGFR‑2 activity data [REFS‑2].

Kinase Inhibition VEGFR‑2 Angiogenesis

Recommended Application Scenarios for 3‑Bromo‑N‑(3,4‑dimethoxyphenyl)benzenesulfonamide Based on Empirical Evidence


Steroid Sulfatase (STS) Inhibitor Screening and Probe Development

Given its validated IC50 of 74 nM against STS in human JEG3 cell lysates [REFS‑1], this compound is a suitable starting point for medicinal chemistry campaigns targeting hormone‑dependent cancers (e.g., breast, endometrial). Its activity profile supports inclusion in focused STS inhibitor libraries and may serve as a reference compound for benchmarking novel sulfonamide‑based STS inhibitors.

BRD4 Bromodomain Chemical Probe Discovery

The 70 nM Kd for BRD4 BD1/2 [REFS‑2] positions this compound as a viable scaffold for epigenetic probe development. Researchers investigating bromodomain inhibition in oncology or inflammation can utilize this compound to explore structure‑activity relationships, with the meta‑bromo substituent providing a handle for further derivatization via cross‑coupling.

VEGFR‑2 Kinase Inhibitor Library Synthesis

As part of a broader class of 3,4‑dimethoxyphenyl‑bearing sulfonamides with demonstrated VEGFR‑2 inhibitory activity [REFS‑3], this compound can be employed as a building block in the synthesis of novel kinase inhibitors. Its regio‑specific bromine substitution enables late‑stage functionalization via Suzuki‑Miyaura coupling to generate diverse analogs for SAR exploration.

Cross‑Coupling Substrate for Regio‑selective Functionalization

The meta‑bromo group offers a distinct reactivity profile compared to ortho‑ and para‑isomers, making this compound a valuable substrate for palladium‑catalyzed cross‑coupling reactions [REFS‑4]. Synthetic chemists can leverage this property to construct complex sulfonamide‑containing molecules with precise control over substitution patterns.

Quote Request

Request a Quote for 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.